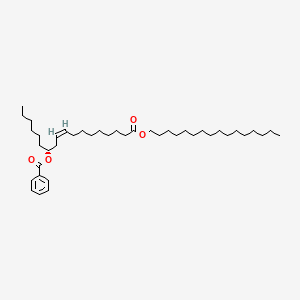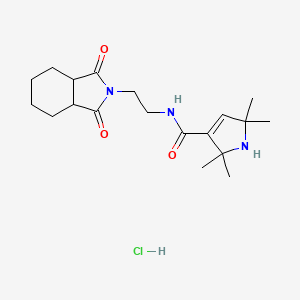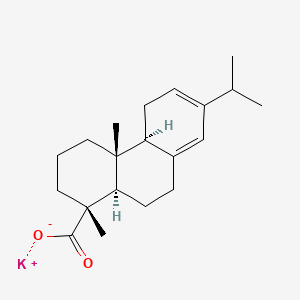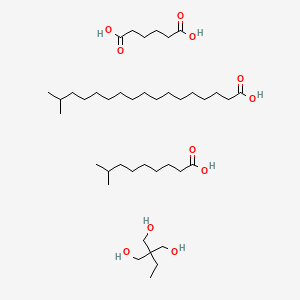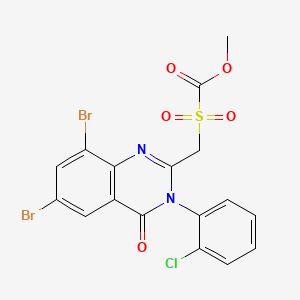
Formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester is a complex organic compound with a unique structure. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester involves multiple steps. One common method starts with the preparation of 6,8-dibromo-3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazoline. This intermediate is then reacted with formic acid and methyl sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification through chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .
Applications De Recherche Scientifique
Formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing various quinazolinone derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dibromo-3-(2-chlorophenyl)-2-{[(2-methyl-2-propanyl)sulfonyl]methyl}-4(3H)-quinazolinone
- 6,8-Dibromo-3-formylchromone
- 6,8-Dibromo-3-(2-chlorophenyl)-2-(propylsulfonylmethyl)quinazolin-4-one
Uniqueness
Formic acid, (((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)sulfonyl)-, methyl ester stands out due to its unique combination of bromine, chlorine, and sulfonyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
108659-80-9 |
|---|---|
Formule moléculaire |
C17H11Br2ClN2O5S |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
methyl [6,8-dibromo-3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methylsulfonylformate |
InChI |
InChI=1S/C17H11Br2ClN2O5S/c1-27-17(24)28(25,26)8-14-21-15-10(6-9(18)7-11(15)19)16(23)22(14)13-5-3-2-4-12(13)20/h2-7H,8H2,1H3 |
Clé InChI |
CXQINDKVZWAHQG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


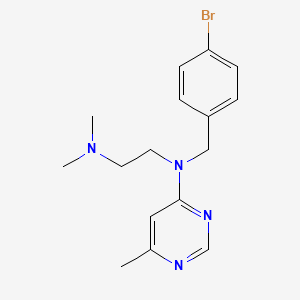

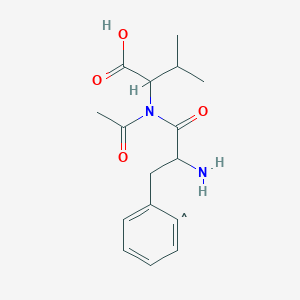
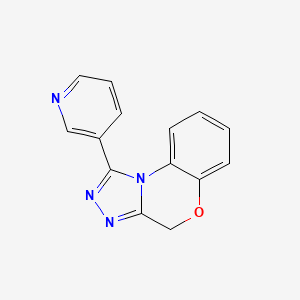
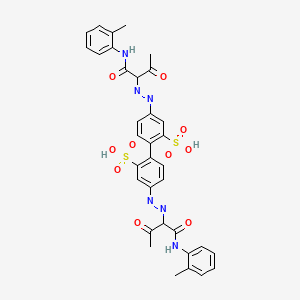
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
